RNPA1000 -

RNPA1000

Catalog Number: EVT-281298
CAS Number:
Molecular Formula: C23H18BrN3O3
Molecular Weight: 464.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RNPA1000 is an inhibitor of growth of Staphylococcus aureus. It also acts as a RNase inhibitor.
Overview

RNPA1000 is a small-molecule inhibitor that targets the ribonuclease RnpA, an essential enzyme in various bacterial species, particularly Staphylococcus aureus. This compound has garnered attention due to its potential as an antimicrobial agent, particularly against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Staphylococcus aureus. RNPA1000 functions by inhibiting RNA degradation processes, thereby disrupting bacterial RNA metabolism and growth.

Source and Classification

RNPA1000 was identified through high-throughput screening methods aimed at discovering novel antimicrobial compounds. It belongs to a class of small molecules that inhibit the RNA-degrading activity of ribonucleases, specifically targeting the RnpA enzyme in Gram-positive bacteria. The compound has been characterized for its selective action against bacterial pathogens without significant cytotoxic effects on mammalian cells, making it a promising candidate for therapeutic development.

Synthesis Analysis

The synthesis of RNPA1000 involves several key steps, although specific synthetic pathways are not extensively detailed in available literature. General approaches to synthesizing small-molecule inhibitors typically include:

  • Chemical Synthesis: Utilizing organic chemistry techniques to construct the molecular framework of RNPA1000.
  • Purification: Employing chromatographic methods to isolate the compound from synthetic mixtures.
  • Characterization: Using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of RNPA1000.

The exact synthetic route and conditions may vary depending on the desired yield and purity.

Molecular Structure Analysis

The molecular structure of RNPA1000 has not been explicitly detailed in the available literature, but it is characterized as a small organic molecule with specific functional groups that facilitate its interaction with the RnpA enzyme. Structural data typically include:

  • Molecular Formula: The precise molecular formula is not provided but can be inferred from its chemical structure.
  • Three-Dimensional Structure: Computational modeling may be employed to visualize its conformation and binding interactions with target proteins.
Chemical Reactions Analysis

RNPA1000 undergoes specific chemical interactions within bacterial cells:

  • Binding Reactions: The primary reaction involves RNPA1000 binding to the active site of the RnpA enzyme, inhibiting its ribonucleolytic activity.
  • Inhibition Mechanism: By blocking RNA degradation pathways, RNPA1000 disrupts essential processes such as tRNA maturation and ribosomal RNA processing.

These reactions are critical for understanding how RNPA1000 exerts its antimicrobial effects.

Mechanism of Action

The mechanism of action of RNPA1000 involves several key processes:

  1. Inhibition of RnpA Activity: RNPA1000 binds to RnpA, preventing it from degrading RNA substrates within bacterial cells.
  2. Disruption of RNA Homeostasis: The inhibition leads to an accumulation of unprocessed RNA, which can trigger cellular stress responses and ultimately result in bacterial cell death.
  3. Selectivity for Bacterial Cells: RNPA1000 exhibits minimal toxicity towards mammalian cells, highlighting its potential for therapeutic use against bacterial infections without harming host tissues.

Data from studies indicate that RNPA1000 effectively inhibits RnpA-mediated RNA decay, correlating with decreased bacterial viability in treated cultures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of RNPA1000 are not extensively documented, general characteristics for small-molecule inhibitors include:

  • Solubility: Typically assessed in various solvents; solubility can impact bioavailability.
  • Stability: The stability of RNPA1000 under physiological conditions is crucial for its effectiveness as an antimicrobial agent.
  • Molecular Weight: The molecular weight is typically low for small-molecule inhibitors, facilitating cellular uptake.

Analyses such as high-performance liquid chromatography may be employed to evaluate these properties.

Applications

RNPA1000 has significant potential applications in scientific research and clinical settings:

  • Antimicrobial Development: As a promising candidate for treating infections caused by resistant bacterial strains, RNPA1000 could be developed into a therapeutic agent.
  • Research Tool: It can serve as a valuable tool for studying RNA metabolism in bacteria and understanding the role of ribonucleases in cellular processes.
  • Combination Therapy: RNPA1000 may be explored in combination with other antibiotics to enhance efficacy against resistant pathogens.
Introduction and Contextual Framework

Historical Emergence of RNPA1000 in Pharmacological Research

The discovery of RNPA1000 emerged from systematic efforts to address the therapeutic void in multidrug-resistant Staphylococcus aureus infections, particularly methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. Initial high-throughput screening campaigns employed a mupirocin synergy-based approach to identify compounds targeting the essential ribonuclease RnpA, a protein absent in human biochemistry. RNPA1000 was identified as a phenylcarbamoyl cyclic thiophene derivative showing potent anti-staphylococcal activity (MIC = 1–4 µg/mL). Its optimization from early analogs like RNPA2000 and JR1 exemplified structure-based drug design, focusing on enhancing target affinity and bacterial membrane penetration [4].

This breakthrough occurred against a backdrop of declining antibiotic innovation. Between 1980–2000, only two novel antibiotic classes reached clinical use, highlighting the reliance on derivative molecules. RNPA1000 represented a departure by targeting a non-traditional bacterial enzyme, positioning it within the "E.S.K.A.P.E." pathogen-focused development paradigm endorsed by infectious disease authorities [1] [4].

Table 1: Key Milestones in RNPA1000 Development

YearDevelopment PhaseSignificance
Pre-2010Target ValidationRnpA established as essential for tRNA maturation/mRNA degradation in S. aureus
2010HTS IdentificationDiscovery of thiopenes via mupirocin synergy screening
2013SAR OptimizationCycloheptane ring and trifluoroacetamide identified as critical motifs
2021In Vivo Proof-of-ConceptRNP0012 analog reduced bacterial burden in murine infection models

Epistemological Significance in Antimicrobial Resistance Studies

RNPA1000’s significance extends beyond its chemical novelty to its epistemological role in challenging resistance paradigms. Traditional antibiotics (β-lactams, fluoroquinolones) face resistance via:

  • Enzymatic inactivation (e.g., β-lactamases)
  • Target modification (e.g., mutated penicillin-binding proteins)
  • Efflux pumps (e.g., NorA in S. aureus) [2] [3]

RNPA1000 circumvents these through:

  • Target Novelty: RnpA inhibition lacks pre-existing clinical resistance mechanisms.
  • Dual-Activity: Simultaneously disrupts tRNA processing (translation) and mRNA degradation (gene regulation), creating evolutionary constraints against resistance [4].
  • Synergy Potential: Demonstrates additive effects with mupirocin (isoleucyl-tRNA synthetase inhibitor), reducing spontaneous mutation frequency by >100-fold compared to monotherapy [4].

This mechanistic profile positions RNPA1000 as a resistance-breaking archetype, informing subsequent RNA-targeting antimicrobial development. Global AMR mortality (projected 10 million/year by 2050) underscores the urgency for such innovations [3] [7].

Theoretical Underpinnings of RNPA1000’s Target Specificity

The specificity of RNPA1000 for bacterial RnpA arises from structural and thermodynamic factors:

Molecular Basis of Inhibition:

  • Binding Site: RNPA1000 occupies a hydrophobic cleft near RnpA’s catalytic domain (Kd ~0.8 µM), disrupting RNA substrate docking. Crystallography confirms hydrogen bonding with Arg129 and π-stacking with Phe68 residues [4].
  • Conformational Effects: Induces allosteric changes that destabilize RnpA’s association with ribozyme rnpB, impairing RNase P holoenzyme assembly [4].

Structure-Activity Relationship (SAR) Determinants:

  • Cycloalkane Ring: 7-membered rings (e.g., RNPA0012) enhance potency (MIC 0.19 µM) vs. 6-membered analogs (MIC ↑4–16×). Optimal ring size correlates with target cavity volume [4].
  • Trifluoroacetamide Moiety: Critical for RNA-mimicry; replacement abolishes activity. Electron-withdrawing properties facilitate H-bonding with catalytic residues [4].
  • Aryl Substituents: Para-CF₃ (RNP0012) boosts lipophilicity (logP +0.4) and membrane penetration versus meta-Cl (RNP0007) or methyl derivatives [4].

Table 2: Structural Optimization of RNPA1000 Analogs

CompoundR1 SubstituentRing SizeMIC vs S. aureus (µM)RnpA IC₅₀ (µM)
RNPA1000p-Cl71.252.1
RNP0007m-Cl70.391.4
RNP0008m-F70.391.3
RNP0012p-CF₃70.190.9
RNP0015p-CF₃60.783.7

Stereoelectronic Requirements: Quantum mechanical modeling indicates:

  • Electron density delocalization across thiophene-acetamide enables charge transfer with RnpA’s Arg-rich RNA-binding site.
  • Optimal dipole moment (∼5.2 D) aligns with electrostatic potential gradients in the target pocket [4].

Figure: RNPA1000 Mechanism – Inhibits RnpA’s dual functions in tRNA maturation (left) and mRNA degradation (right), disrupting essential bacterial processes.

Properties

Product Name

RNPA1000

IUPAC Name

4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

Molecular Formula

C23H18BrN3O3

Molecular Weight

464.3 g/mol

InChI

InChI=1S/C23H18BrN3O3/c1-14-10-17(15(2)27(14)21-8-6-16(7-9-21)23(29)30)11-18(13-25)22(28)26-20-5-3-4-19(24)12-20/h3-12H,1-2H3,(H,26,28)(H,29,30)/b18-11+

InChI Key

WQCMDUBFZYCGMI-WOJGMQOQSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br

Solubility

Soluble in DMSO

Synonyms

RNPA1000; RNPA-1000; RNPA 1000;

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.